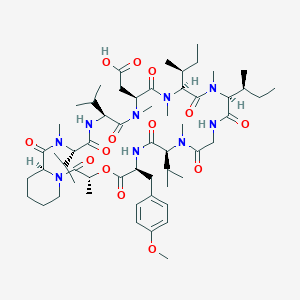

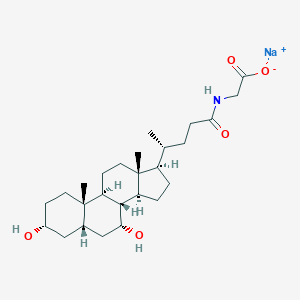

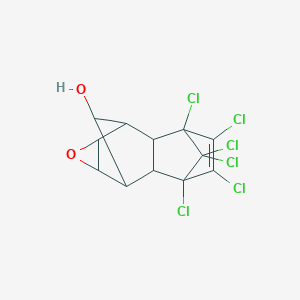

((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a tert-butoxycarbonyl (BOC) group, which is commonly used as a protecting group for amines in organic synthesis . It also contains a 4-methylbenzenesulfonate (tosylate) group, which is a good leaving group in nucleophilic substitution reactions.

Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The tosylate group can be introduced by reacting the corresponding alcohol with p-toluenesulfonyl chloride in the presence of a base.Chemical Reactions Analysis

In reactions, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The tosylate group can act as a leaving group in nucleophilic substitution reactions.Applications De Recherche Scientifique

Synthesis and Characterization

The compound has been used in various synthesis processes due to its valuable structural components. For instance, it's been involved in a one-step synthesis of ethynylglycine synthon from Garner's aldehyde, highlighting its role in efficient and practical synthetic routes (Meffre et al., 2002). Additionally, its derivatives, such as tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, have been synthesized from L-Serine, further emphasizing its significance in synthesizing medicinally relevant compounds (Khadse & Chaudhari, 2015).

Chemical Reactions and Properties

This compound is a key player in various chemical reactions. For instance, (S)-[1-Hydroxydiphenylmethyl)-2-methylpropyl] carbamic acid, tert-butyl ester, was synthesized using N-(tert-Butoxycarbonyl)-L-valine methyl ester, indicating its role in complex chemical reactions (Brenner et al., 2003). Furthermore, its use in the polymerization of cysteine functionalized thiophenes shows its versatility in creating materials with potential applications in various fields, such as material science (Cagnoli et al., 2005).

Involvement in Molecular Interactions

The compound's structural components play crucial roles in molecular interactions. For example, the formation of an intramolecular hydrogen bond occurs between the oxazole and hydroxy groups of a derived compound, indicating its importance in stabilizing molecular structures (Gao et al., 2006).

Propriétés

IUPAC Name |

tert-butyl (4S)-2,2-dimethyl-4-[(4-methylphenyl)sulfonyloxymethyl]-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6S/c1-13-7-9-15(10-8-13)26(21,22)24-12-14-11-23-18(5,6)19(14)16(20)25-17(2,3)4/h7-10,14H,11-12H2,1-6H3/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDJCRUNHXFKLI-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(N2C(=O)OC(C)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COC(N2C(=O)OC(C)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

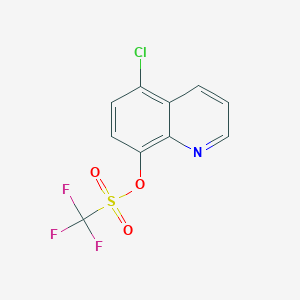

![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)

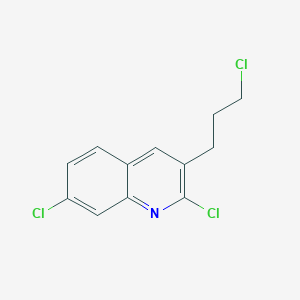

![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)

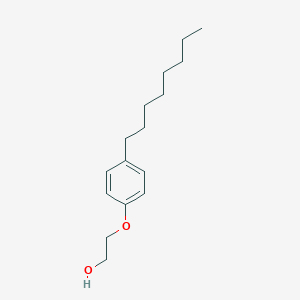

![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)